molecular formula C15H11NO2 B8296522 4-(4-Formyl-2-methyl-phenoxy)-benzonitrile

4-(4-Formyl-2-methyl-phenoxy)-benzonitrile

Cat. No. B8296522
M. Wt: 237.25 g/mol
InChI Key: CAQVNTZXVANDMK-UHFFFAOYSA-N
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Patent
US07381719B2

Procedure details

Dissolve 3-hydroxy-3-methyl-benzaldehyde (1.02 g, 7.49 mmol) in DMF (10 mL), add K2CO3 (1.45 g, 10.49 mmol) and 4-fluorobenzonitrile (906 mg, 7.49 mmol), heat the mixture at 130° C. overnight. Add water and extract the aqueous layer with EtOAc. Combine organic layers and dry over Na2SO4. Eliminate the solvent and purify by flash chromatography on silica gel (eluent: EtOAc/hexane 15/85) to give the title compound (920 mg, 52%). TLC: Rf in EtOAc/hexane 20/80: 0.32. 1H-NMR (CDCl3, 200 MHz): 9.96 (s, 1H), 7.84-7.61 (m, 4H), 7.05-6.98 (m, 3H), 2.31 (s, 3H).
Name
3-hydroxy-3-methyl-benzaldehyde
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
906 mg
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
O[C:2]1([CH3:10])[CH:9]=[CH:8][CH:7]=[C:4]([CH:5]=[O:6])[CH2:3]1.[C:11]([O-:14])([O-])=O.[K+].[K+].FC1[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=1>CN(C=O)C>[CH:5]([C:4]1[CH:7]=[CH:8][C:9]([O:14][C:11]2[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=2)=[C:2]([CH3:10])[CH:3]=1)=[O:6] |f:1.2.3|

Inputs

Step One
Name
3-hydroxy-3-methyl-benzaldehyde
Quantity
1.02 g
Type
reactant
Smiles
OC1(CC(C=O)=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.45 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
906 mg
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Add water and extract the aqueous layer with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine organic layers and dry over Na2SO4
CUSTOM
Type
CUSTOM
Details
purify by flash chromatography on silica gel (eluent: EtOAc/hexane 15/85)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC(=C(OC2=CC=C(C#N)C=C2)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 920 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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